

Application Note: Determination of Diphenylamine Residues by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Diphenylamine*

Cat. No.: *B1679370*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenylamine (DPA) is a compound utilized as a fungicide and anti-scalding agent in agriculture, particularly for apples and pears.[1] It also serves as a stabilizer in smokeless gunpowder and various industrial applications.[2][3][4] Due to potential human health risks associated with its residues in food and the environment, sensitive and reliable analytical methods for its determination are crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **diphenylamine** residues in various matrices.

Principle

This method involves the extraction of **diphenylamine** from a sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with UV or fluorescence detection. Separation is achieved on a C18 column, and quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation procedure depends on the matrix. Below are protocols for agricultural products and food matrices.

1.1. Agricultural Products (e.g., Apples, Pears)

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile.[\[1\]](#)
 - Homogenize at high speed for 2-3 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
 - Collect the supernatant.
 - Repeat the extraction step with another 20 mL of acetonitrile.
 - Combine the supernatants.
- Cleanup (Solid Phase Extraction - SPE):
 - Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the combined acetonitrile extract onto the C18 cartridge.
 - Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 40:60 v/v) to remove polar interferences.
 - Elute the **diphenylamine** with 10 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

1.2. Food Matrices

- Extraction:
 - Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
 - Add 20 mL of methanol and vortex for 1 minute.[\[5\]](#)
 - Centrifuge at 4000 rpm for 5 minutes.
 - Filter the supernatant through a 0.45 μm syringe filter into a clean vial for HPLC analysis.
[\[5\]](#)

2. Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 100 mg of **diphenylamine** reference standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.05 to 10.0 $\mu\text{g/mL}$).[\[5\]](#)

3. HPLC Instrumentation and Conditions

- Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
- Chromatographic Conditions: The following table summarizes typical HPLC conditions.

Parameter	Condition 1	Condition 2
Column	AQ-C18 (250 mm × 4.6 mm, 5 μm)[5]	C18 (e.g., 150 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol: 0.02 mol/L NH ₄ Ac (72:28, v/v)[5]	Acetonitrile: Water (70:30, v/v)
Flow Rate	1.0 mL/min[5]	1.0 mL/min
Injection Volume	10 μL	20 μL
Column Temperature	30°C	35°C
Detector	DAD at 285 nm[5]	Fluorescence (Ex: 285 nm, Em: 340 nm)[1]

4. Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample extracts.
- Identify the **diphenylamine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the **diphenylamine** concentration in the sample using the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for **Diphenylamine** Analysis

Matrix	HPLC Method	Linearity (µg/mL)	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Food	SPE-HPLC-DAD	0.050 - 10.0	0.10	-	88.0 - 100	< 7.0	[5]
Agricultural Products	HPLC-FL	-	-	0.01	76.7 - 94.9	0.6 - 5.8	[1][6]
Air	HPLC-UV	-	0.01 µg/m³	0.01 µg/m³	-	6.3	[7]
Gunshot Residue	IT-SPME-CapLC-DAD	-	0.3 ng (absolute)	-	-	9 (intra-day)	[8]

Table 2: Summary of Sample Preparation Methods

Matrix	Extraction Solvent	Cleanup Method	Reference
Agricultural Products	Acetonitrile	C18 or PSA cartridge[1]	[1]
Food	Methanol	SPE[5]	[5]
Gunshot Residue	Water (Vortex-assisted)	In-tube Solid-Phase Microextraction (IT-SPME)[8]	[8]
Gun Propellants	Acetonitrile	-	[3]
Air	Methyl Alcohol	Sulfuric acid-treated glass fiber filters	[7]

Mandatory Visualization



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Caption: Workflow for the determination of **diphenylamine** residues.

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